molecular formula C22H29FN4O2S B2977366 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 898434-89-4

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide

Katalognummer: B2977366
CAS-Nummer: 898434-89-4
Molekulargewicht: 432.56
InChI-Schlüssel: FSYWPZXECZZXHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of cyclopenta[d]pyrimidinone derivatives functionalized with thioacetamide linkages and aromatic substituents. Its core structure includes a bicyclic pyrimidinone scaffold, a diethylamino propyl side chain, and a 3-fluorophenylacetamide group.

Eigenschaften

IUPAC Name

2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O2S/c1-3-26(4-2)12-7-13-27-19-11-6-10-18(19)21(25-22(27)29)30-15-20(28)24-17-9-5-8-16(23)14-17/h5,8-9,14H,3-4,6-7,10-13,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYWPZXECZZXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings.

Structural Characteristics

This compound features a cyclopentapyrimidine core , which is recognized for its diverse biological activities. Key structural components include:

  • Molecular Formula : C22H29FN4O2S
  • Molecular Weight : Approximately 432.6 g/mol
  • Functional Groups :
    • A diethylamino group that enhances solubility and interaction with biological targets.
    • A thioether linkage , which may confer distinct pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:

  • Anticancer Properties : Compounds derived from pyrimidine structures have shown promise as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.
  • Antimicrobial Activity : The presence of the thioether moiety has been linked to enhanced antimicrobial properties.
  • CNS Activity : The diethylamino group suggests potential central nervous system (CNS) activity, which warrants further investigation.

The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit tyrosine kinases and other signaling proteins involved in cancer progression.
  • Interaction with DNA/RNA : The pyrimidine core may allow for interactions with nucleic acids, potentially disrupting replication or transcription processes in cancer cells.

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study on pyrido[2,3-d]pyrimidines demonstrated their effectiveness as inhibitors of key kinases involved in cancer signaling pathways, showing IC50 values in the low micromolar range against various cancer cell lines .
  • Another investigation highlighted the anticancer efficacy of thioether-containing compounds, reporting significant growth inhibition in HepG-2 and HCT-116 cell lines compared to standard chemotherapy agents like doxorubicin .

Data Table: Comparative Biological Activity

Compound NameStructureIC50 (µM)Biological Activity
DoxorubicinDoxorubicin Structure12.8Anticancer
Compound ACompound A Structure6.9Anticancer
Compound BCompound B Structure5.9Anticancer
2-((1-(3-(diethylamino)propyl)-...)N/ATBDTBD

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic routes that can include:

  • Formation of the cyclopenta[d]pyrimidine core.
  • Introduction of the thioether linkage.
  • Acetamide formation using specific reagents under controlled conditions.

These synthetic methods are crucial for optimizing yield and purity for further biological evaluation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a detailed comparison of structural, physicochemical, and synthetic features between the target compound and analogs from the evidence:

Compound Molecular Formula Molecular Weight Substituents Key Structural Features Physical Properties
Target Compound : 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide Likely C22H27FN4O2S* ~448.5* 3-fluorophenyl Cyclopenta[d]pyrimidinone core, diethylamino propyl chain, thioacetamide linkage Data not available in evidence
: 3,4-Difluorophenyl analog C22H28F2N4O2S 450.548 3,4-difluorophenyl Additional fluorine increases electronegativity and potential binding specificity Melting point and solubility not reported
: 2,3-Dichlorophenyl analog C13H11Cl2N3O2S 344.21 2,3-dichlorophenyl, 4-methyl-6-oxopyrimidinyl Simpler pyrimidinone core; chlorine atoms introduce steric and electronic effects Yield: 80%, mp 230°C; NMR confirms thioacetamide and aromatic protons
: Thieno-cyclopenta[d]pyrimidin analog C17H15N3O2S 326.0 3-(thieno-pyrimidinyl)phenyl Thieno-fused pyrimidin core alters electronic properties and ring planarity Yield: 53%, mp 197–198°C; LC-MS and NMR confirm structure
: 4-Phenoxy-phenyl analog C19H17N3O3S ~375.4 4-phenoxy-phenyl Phenoxy group increases hydrophobicity and π-π stacking potential Yield: 60%, mp 224°C; NMR shows multiple aromatic resonances
: 4-Trifluoromethoxyphenyl analog C23H29F3N4O3S 498.6 4-trifluoromethoxyphenyl Trifluoromethoxy group enhances lipophilicity and metabolic stability No melting point or solubility data reported

*Note: Molecular formula and weight for the target compound are inferred from structural analogs in the evidence (e.g., and ).

Structural and Functional Insights

Chlorine substituents () introduce greater steric hindrance and polarizability, possibly enhancing receptor affinity but reducing solubility .

Phenoxy substituents () increase molecular weight and hydrophobicity, which could affect membrane permeability .

Side Chain Variations: The diethylamino propyl chain (target compound, ) likely enhances solubility via tertiary amine protonation, a feature absent in simpler analogs (–4).

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?

The synthesis of structurally similar pyrimidine-acetamide derivatives typically involves nucleophilic substitution reactions. For example, in the synthesis of analogous compounds, fluoropyrimidine intermediates (e.g., 4-(3-chlorophenyl)-2-ethyl-6-fluoropyrimidine) react with acetamide derivatives under heated conditions (120°C, 16 hours) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) . Post-reaction purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) is critical for isolating the target compound, though yields may remain low (~31%) due to side reactions. Optimization strategies include:

  • Temperature modulation : Lowering reaction temperatures to reduce decomposition while maintaining reactivity.
  • Catalyst screening : Exploring metal-free conditions or mild bases to enhance regioselectivity.
  • Solvent selection : Testing alternatives like DMF or DMSO to improve solubility of intermediates.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Structural validation requires a combination of techniques:

  • 1H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm for the 3-fluorophenyl group), cyclopentane protons (δ 2.5–3.5 ppm), and the acetamide NH (δ ~10.1 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]+) with <2 ppm error.
  • Elemental analysis : Carbon, nitrogen, and sulfur percentages must align with theoretical values (e.g., ±0.3% deviation) .
  • Melting point (mp) : Consistency across batches (e.g., 85–87°C for a related compound) indicates purity .

Q. How can researchers address discrepancies in spectroscopic data during characterization?

Contradictions in NMR or MS data often arise from impurities or tautomeric forms. Mitigation steps include:

  • Repetitive purification : Re-chromatographing using alternative solvent systems (e.g., ethyl acetate/hexane).
  • Deuterated solvent screening : Testing DMSO-d6 vs. CDCl3 to resolve proton splitting ambiguities.
  • 2D NMR (COSY, HSQC) : Mapping proton-carbon correlations to verify connectivity in complex regions (e.g., cyclopenta[d]pyrimidin-4-yl) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

SAR studies should focus on systematic modifications:

  • Substituent variation : Replace the 3-fluorophenyl group with other aryl/heteroaryl groups (e.g., 4-fluorophenyl, pyridinyl) to assess steric/electronic effects on target binding .
  • Backbone optimization : Test analogs with altered diethylaminoalkyl chains (e.g., dimethylamino, piperidinyl) to probe pharmacokinetic properties.
  • In vitro assays : Use enzyme inhibition assays (e.g., fluorescence polarization) or cell-based models (e.g., inflammation markers) to quantify activity changes .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

  • Molecular docking : Tools like AutoDock Vina can model binding to enzymes (e.g., phospholipase A2 for atherosclerosis targets) using crystallographic data from homologous proteins .
  • MD simulations : GROMACS or AMBER simulations (100+ ns) assess binding stability under physiological conditions.
  • AI-driven optimization : COMSOL Multiphysics integrated with machine learning algorithms can predict reaction pathways or optimize synthetic routes .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies (e.g., high in vitro vs. low in vivo activity) may stem from bioavailability or metabolic instability. Strategies include:

  • Metabolic profiling : Use liver microsomes or LC-MS/MS to identify degradation products .
  • Formulation screening : Test solubility enhancers (e.g., PEG, cyclodextrins) or prodrug strategies.
  • Orthogonal assays : Validate hits using biophysical methods (e.g., surface plasmon resonance) to confirm target engagement .

Methodological Resources

  • Synthetic protocols : .
  • Analytical validation : .
  • SAR/computational guidance : .
  • Data interpretation frameworks : .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.